trans-5-Hexyl-2,2/'-stilbenediol
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Overview
Description
trans-5-Hexyl-2,2’-stilbenediol: is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene structure, which is a central ethylene moiety with phenyl groups attached to each carbon of the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hexyl-2,2’-stilbenediol typically involves the reaction of appropriate stilbene derivatives with hexyl substituents. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of trans-5-Hexyl-2,2’-stilbenediol may involve large-scale Wittig reactions or other coupling reactions that are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: trans-5-Hexyl-2,2’-stilbenediol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of quinones or diketones.
Reduction: Formation of saturated stilbene derivatives.
Substitution: Formation of alkylated or acylated stilbene derivatives.
Scientific Research Applications
trans-5-Hexyl-2,2’-stilbenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trans-5-Hexyl-2,2’-stilbenediol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
trans-Stilbene: The parent compound of the stilbene family, known for its photochemical properties.
Resveratrol: A well-known stilbene derivative with significant antioxidant and anti-inflammatory activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.
Uniqueness: trans-5-Hexyl-2,2’-stilbenediol is unique due to its hexyl substituent, which may confer distinct physical and chemical properties compared to other stilbenes. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
18221-53-9 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+ |
InChI Key |
WFQYFNUMTUOTGC-OUKQBFOZSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
Isomeric SMILES |
CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
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